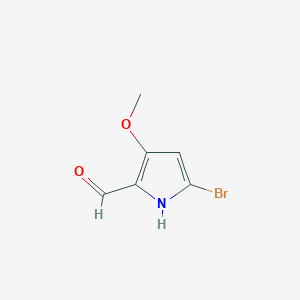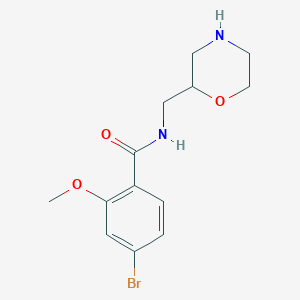![molecular formula C12H14BrNO5 B6646585 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid, also known as BMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use as a fluorescent probe for imaging biological samples.
Advantages and Limitations for Lab Experiments
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has several advantages for use in lab experiments, including its high purity and stability, low toxicity profile, and potential for use as a fluorescent probe. However, this compound can be expensive to synthesize, and its use may be limited by its specificity for carbonic anhydrase IX.
Future Directions
There are several future directions for research on 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid, including its potential use as a therapeutic agent for cancer treatment, its use as a fluorescent probe for imaging biological samples, and its potential application in other fields such as environmental monitoring and drug discovery. Further research is needed to optimize the synthesis of this compound and to investigate its potential applications in various fields.
Synthesis Methods
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid can be synthesized using a multistep process involving the reaction of 4-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxypropan-1-amine to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has been widely used in scientific research due to its potential application in various fields. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for imaging biological samples.
Properties
IUPAC Name |
2-[(4-bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-18-6-9(12(16)17)14-11(15)8-4-3-7(13)5-10(8)19-2/h3-5,9H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMUCOSFZNNYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)


